molecular formula C10H10Cl8 B235343 2,3,5,6,8,8,10,10-Octachlorobornane CAS No. 142534-71-2

2,3,5,6,8,8,10,10-Octachlorobornane

Cat. No.: B235343
CAS No.: 142534-71-2
M. Wt: 413.8 g/mol
InChI Key: FCZHUROLVAKWCN-FXFZNMOHSA-N
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Description

2,3,5,6,8,8,10,10-Octachlorobornane is a compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C10H10Cl8 . Its molecular weight is 413.81000 .


Physical and Chemical Properties Analysis

This compound has a density of 1.63g/cm3 . Its boiling point is 457.8ºC at 760mmHg . The flash point is 233.2ºC .

Scientific Research Applications

Speciation of Metal(loid)s in Environmental Samples

This study highlights the use of X-ray absorption spectroscopy (XAS) in environmental and geo-sciences for analyzing metal(loid)s in various matrices. XAS's element specificity and limited sample preparation requirements make it valuable for investigating speciation in complex environmental samples. Such methodologies could be applicable to studying octachlorobornane's environmental fate and behavior, given its potential presence in environmental matrices (Gräfe et al., 2014).

Analytical Methods for Complex Organic Molecules

Research on indole synthesis reviews methods for creating complex organic molecules, providing a framework for classifying synthesis strategies. Understanding these methodologies could be beneficial for synthesizing or degrading octachlorobornane or related compounds in research settings (Taber & Tirunahari, 2011).

Decomposition of Environmental Pollutants

A study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor explores advanced methods for breaking down environmental pollutants. Techniques like these could be adapted for the decomposition of persistent organic pollutants such as octachlorobornane, contributing to environmental remediation efforts (Hsieh et al., 2011).

Production and Purification of Bioproducts

The review on the production and purification of 1,3-propanediol and 2,3-butanediol discusses methods for recovering and purifying biologically produced chemicals. Insights from this research could inform processes for isolating or synthesizing chlorinated organic compounds, potentially including octachlorobornane (Xiu & Zeng, 2008).

Mechanism of Action

Biochemical Pathways

As it is part of the human exposome

Pharmacokinetics

It has been identified in human blood , suggesting that it can be absorbed and distributed in the body. The specific mechanisms of its metabolism and excretion remain unknown.

Result of Action

It is known to be present in the blood of exposed individuals

Biochemical Analysis

Biochemical Properties

It has been identified in human blood , suggesting that it can interact with biomolecules in the bloodstream

Cellular Effects

Given its presence in human blood , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name

(2R,3R,5R,6R,7S)-2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl8/c1-9(7(15)16)2-3(11)5(13)10(9,8(17)18)6(14)4(2)12/h2-8H,1H3/t2?,3-,4-,5+,6+,9-,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZHUROLVAKWCN-FXFZNMOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C2[C@H]([C@@H](C1([C@H]([C@@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142534-71-2
Record name 2,3,5,6,8,8,10,10-Octachlorobornane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142534712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6,8,8,10,10-OCTACHLOROBORNANE, (2-ENDO,3-EXO,5-ENDO,6-EXO,7-ANTI)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K80DU72W26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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